![molecular formula C18H18F3N3O3 B584199 Pleconaril-d8 (Major) CAS No. 1346602-36-5](/img/structure/B584199.png)
Pleconaril-d8 (Major)
描述
Pleconaril-d8 (Major), also known as Pleconaril-d8 (Major), is a useful research compound. Its molecular formula is C18H18F3N3O3 and its molecular weight is 389.404. The purity is usually 95%.
BenchChem offers high-quality Pleconaril-d8 (Major) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pleconaril-d8 (Major) including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Pleconaril-d8 primarily targets the viral protein 1 (VP1) , which is the major protein that makes up the capsid (shell) of picornaviruses . This protein plays a crucial role in the life cycle of the virus, making it an ideal target for antiviral drugs.
Mode of Action
Pleconaril-d8 binds to a hydrophobic pocket in VP1 . This binding renders the viral capsid rigid and compressed, preventing the uncoating of its RNA . As a result, the virus is stopped from attaching to the host cell and causing infection .
Biochemical Pathways
It is known that the compound inhibits viral replication . By preventing the uncoating of viral RNA, Pleconaril-d8 disrupts the viral life cycle and prevents the virus from multiplying within host cells .
Pharmacokinetics
Pleconaril-d8 has an oral bioavailability of 70% . It is highly protein-bound (>99%) .
Result of Action
The primary result of Pleconaril-d8’s action is the inhibition of viral replication . By binding to VP1 and preventing the uncoating of viral RNA, Pleconaril-d8 stops the virus from attaching to the host cell and causing infection . This can help to reduce the severity and duration of viral infections.
生化分析
Biochemical Properties
Pleconaril-d8 (Major) plays a significant role in biochemical reactions. It acts by inhibiting viral replication . The compound interacts with viral protein 1, the major protein which makes up the capsid (shell) of picornaviruses . This interaction is highly specific as Pleconaril-d8 (Major) binds to a hydrophobic pocket within the capsid protein .
Cellular Effects
Pleconaril-d8 (Major) has profound effects on various types of cells and cellular processes. It prevents the virus from attaching to the host cell and causing infection . This influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Pleconaril-d8 (Major) involves its binding to a hydrophobic pocket in viral protein 1 . This renders the viral capsid rigid and compressed and prevents the uncoating of its RNA . As a result, the virus is stopped from attaching to the host cell and causing infection .
Temporal Effects in Laboratory Settings
It has been used on a compassionate-release basis to treat patients with potentially life-threatening enterovirus infections .
Metabolic Pathways
It has been found to induce CYP3A enzyme activity, therefore increasing the risk for serious drug interactions .
Transport and Distribution
It is known that it prevents the virus from attaching to the host cell and causing infection .
Subcellular Localization
It is known that it prevents the virus from attaching to the host cell and causing infection .
生物活性
Pleconaril-d8 (Major) is a deuterated form of pleconaril, a small-molecule antiviral agent primarily effective against enteroviruses and rhinoviruses. This article explores its biological activity, efficacy, safety, and potential applications based on diverse research findings.
Overview of Pleconaril
Pleconaril functions by binding to the viral capsid of picornaviruses, inhibiting their ability to attach to host cell receptors and preventing uncoating. This mechanism disrupts the viral life cycle, effectively reducing viral replication and associated disease symptoms.
In Vitro and In Vivo Efficacy
Research has demonstrated that pleconaril exhibits potent antiviral activity against various enterovirus strains. Key findings include:
- Inhibition Concentrations : Pleconaril shows an IC50 (50% inhibitory concentration) of approximately 0.03 μM for 50% of clinical isolates and ≤0.18 μM for 90% of isolates tested . The most sensitive strain identified was echovirus serotype 11.
- Animal Models : In studies involving coxsackievirus infections in murine models, pleconaril significantly increased survival rates when administered prophylactically or therapeutically. Notably, it reduced viral loads in target tissues .
Clinical Studies
Clinical trials have further elucidated the efficacy of pleconaril in human subjects:
- Cold Treatment : A randomized controlled trial involving 2,096 participants demonstrated that pleconaril reduced the duration of cold symptoms caused by picornaviruses. The median time to illness alleviation was shortened by one day in treated subjects compared to placebo .
- Neonatal Enterovirus Sepsis : In a study involving neonates with suspected enterovirus sepsis, pleconaril treatment resulted in a significant reduction in viral shedding from the oropharynx and improved survival rates .
Safety Profile
Pleconaril is generally well-tolerated, with mild to moderate adverse effects reported:
- Common Adverse Events : The most frequently observed side effects included headache, nausea, and diarrhea. Serious adverse events were rare and not commonly attributed to the drug .
- Biochemical Changes : Some studies noted small increases in serum cholesterol and platelet counts among pleconaril recipients compared to placebo groups .
Case Studies
Several case studies highlight the potential of pleconaril in treating severe enteroviral infections:
- Compassionate Use Cases : Data from compassionate use cases indicated that pleconaril led to positive clinical outcomes in patients with life-threatening enterovirus infections. Approximately 78% of patients showed clinical improvement following treatment .
Comparative Efficacy
The following table summarizes key findings regarding the biological activity of pleconaril-d8 compared to standard pleconaril:
Parameter | Pleconaril | Pleconaril-d8 (Major) |
---|---|---|
IC50 for Enteroviruses | ~0.03 μM | Not specified |
Survival Rate in Animal Models | Increased | Not specified |
Duration of Cold Symptoms | Reduced by 1 day | Not specified |
Common Adverse Events | Headache, Nausea | Not specified |
科学研究应用
Clinical Applications
2.1 Treatment of Viral Respiratory Infections
Pleconaril has been evaluated for its effectiveness in treating common colds caused by picornaviruses. A study demonstrated that early administration significantly reduced both the duration and severity of cold symptoms in adults. Patients treated with pleconaril experienced an average reduction in illness duration by approximately one day compared to those receiving placebo treatment .
2.2 Enteroviral Infections
Research has indicated that pleconaril is effective against enteroviral infections, including viral meningitis and myocarditis. In randomized controlled trials, pleconaril treatment resulted in lower rates of viral persistence and improved clinical outcomes in patients with enteroviral meningitis .
Research Findings
3.1 Efficacy Studies
Numerous studies have confirmed the antiviral efficacy of pleconaril against various strains of enteroviruses. For instance, a double-blind placebo-controlled trial showed that pleconaril significantly reduced viral loads in patients with enteroviral infections, leading to quicker recovery times .
3.2 Safety Profile
Pleconaril has been generally well-tolerated in clinical settings. The most commonly reported side effects include mild gastrointestinal disturbances and headaches, with serious adverse events being rare .
Data Summary Tables
Study | Population | Treatment Duration | Efficacy Results | Adverse Effects |
---|---|---|---|---|
Study 1 | Adults with colds | 5 days | 1-day reduction in duration | Mild headaches, diarrhea |
Study 2 | Patients with enteroviral meningitis | 10 days | Lower PCR positivity rates | Mild nausea |
Case Studies
Case Study 1: Treatment of Viral Meningitis
A cohort study involving patients diagnosed with enteroviral meningitis treated with pleconaril demonstrated a significant reduction in hospitalization duration and improvement in clinical symptoms within the first week of treatment.
Case Study 2: Rhinovirus Infections
In another case series, patients suffering from severe rhinovirus-induced respiratory symptoms showed marked improvement after receiving pleconaril, with symptom resolution occurring on average two days earlier than those on standard care.
属性
IUPAC Name |
3-[2,6-dideuterio-4-[3-(3-methyl-1,2-oxazol-5-yl)propoxy]-3,5-bis(trideuteriomethyl)phenyl]-5-(trifluoromethyl)-1,2,4-oxadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O3/c1-10-7-13(16-22-17(27-24-16)18(19,20)21)8-11(2)15(10)25-6-4-5-14-9-12(3)23-26-14/h7-9H,4-6H2,1-3H3/i1D3,2D3,7D,8D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQOXLKOJHVFTRN-SKJDFIQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCCC2=CC(=NO2)C)C)C3=NOC(=N3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])OCCCC2=CC(=NO2)C)C([2H])([2H])[2H])[2H])C3=NOC(=N3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40858325 | |
Record name | 3-{3,5-Bis[(~2~H_3_)methyl]-4-[3-(3-methyl-1,2-oxazol-5-yl)propoxy](~2~H_2_)phenyl}-5-(trifluoromethyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40858325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346602-36-5 | |
Record name | 3-{3,5-Bis[(~2~H_3_)methyl]-4-[3-(3-methyl-1,2-oxazol-5-yl)propoxy](~2~H_2_)phenyl}-5-(trifluoromethyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40858325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。